1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel-

Flavor chemistry Stereochemistry-odor correlation Food additive procurement

Flavor & fragrance formulators face batch inconsistency when sourcing theaspirane-type ingredients due to uncontrolled isomeric ratios and thermal degradation during processing. 6-Acetoxydihydrotheaspirane (CAS 57967-74-5), the (2R,5R,6S)-rel- isomer, resolves both: • Stereochemically defined woody-amber, cedar-like taste profile (FEMA 3651; JECFA 1647, no safety concern) • Boiling point of 310.6 °C-approximately 56 °C higher than theaspirane-ensuring survival through baking, retorting, and tobacco heating processes • Crystalline solid (mp 50-53 °C) enables precise dosing in lipid-phase formulations; supplied at ≥98% purity.

Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
CAS No. 57967-74-5
Cat. No. B13813072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel-
CAS57967-74-5
Molecular FormulaC15H26O3
Molecular Weight254.36 g/mol
Structural Identifiers
SMILESCC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C
InChIInChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14+,15-/m1/s1
InChIKeyLTAWGWRPOGXHBD-BYCMXARLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetoxydihydrotheaspirane: Identification and Regulatory Status


1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- (CAS 57967-74-5), commonly named 6-acetoxydihydrotheaspirane, is a synthetic spirocyclic tetrahydrofuran ester belonging to the theaspirane family of norisoprenoid-derived flavor and fragrance compounds [1]. It is a stereochemically defined acetate ester (C₁₅H₂₆O₃, MW 254.37) recognized under FEMA No. 3651 and JECFA Flavor No. 1647 for use as a flavoring agent in foods, with a JECFA evaluation concluding no safety concern at current intake levels [2][3]. The compound is not found in nature, appears as a partly crystalline, partly liquid solid with a melting point of 50–53 °C, and is insoluble in water but soluble in fats and ethanol [4].

Flavor research: (2R,5R,6S)-rel- isomer for woody-amber organoleptic studies
JECFA-reviewed flavor agent (FEMA 3651) for regulatory-compliant food additive R&D
Crystalline solid format supports dry-blend formulation and gravimetric dispensing

Stereochemical and Functional Barriers to Substituting 6-Acetoxydihydrotheaspirane


The theaspirane chemical family encompasses multiple structural variations—the parent hydrocarbon theaspirane (C₁₃H₂₂O, FEMA 3774), the alcohol 6-hydroxydihydrotheaspirane (C₁₃H₂₄O₂, FEMA 3549), and several stereoisomeric acetate esters—that differ profoundly in organoleptic quality, thermal stability, physical form, and regulatory clearance [1]. Generic substitution is precluded by three irreducible factors: (i) stereochemistry at C-2, C-5, and C-6 directly controls odor character, with isomer A (2R,5R,6S) delivering a woody, amber-like, cedar-like taste while isomer B (2R,5S,6S) yields a more diffused, flowery-ionone profile [2]; (ii) the acetate ester functional group confers a boiling point approximately 56 °C higher than the parent theaspirane, enabling survival through high-temperature food processes where the unsaturated parent fails ; and (iii) the crystalline physical form (mp 50–53 °C) of the acetate demands different formulation and handling protocols compared to the liquid alcohol or hydrocarbon analogs [3]. The quantitative evidence below substantiates each dimension.

Acetate isomer A (2R,5R,6S)-rel-
Substituting isomer B may shift flavor from woody-amber to diffused flowery-ionone profile
Acetate ester boiling point
Parent theaspirane has substantially lower boiling point; may not survive high-temperature processes
Crystalline solid form
Liquid alcohol or hydrocarbon analogs cannot replicate dry-blend handling and weighing precision

6-Acetoxydihydrotheaspirane: Quantitative Differentiation vs. Analogs


Stereochemistry-Dependent Flavor: Isomer A vs. Isomer B

Patent US4014905 directly compares the organoleptic properties of the two acetate diastereomers. Acetate isomer IIA—corresponding to the (2R,5R,6S)-rel- configuration of CAS 57967-74-5—is explicitly characterized as possessing a 'woody, amber-like and cedar-like taste.' In contrast, acetate isomer IIB (the epimer at C-5 and C-6, corresponding to CAS 57893-27-3) 'develops a more diffused woody and slightly flowery taste, reminiscent in certain cases of that of ionones' [1]. This is a direct head-to-head comparison within a single patent, establishing that the target stereoisomer delivers a distinctly different gustative profile from its closest diastereomeric analog [1].

Flavor isomer A vs B
Head-to-head
Target (A): woody, amber-like, cedar-like taste
Comparator (B): diffused woody, slightly flowery, ionone-reminiscent
Stereochemistry controls categorical flavor profile; substitution alters sensory outcome.
Patent panel evaluation; categorical difference, no shared quantitative scale.
Flavor chemistry Stereochemistry-odor correlation Food additive procurement

Thermal Processing Stability: Acetate vs. Parent Theaspirane

The target acetate ester exhibits a predicted boiling point of 310.6 ± 25.0 °C at 760 mmHg, as generated by the ACD/Labs Percepta Platform . The parent theaspirane (2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene, CAS 36431-72-8) has a reported boiling point of approximately 254.1 ± 19.0 °C and 237.39 °C from EPI Suite estimates in the RIFM safety assessment [1]. This represents a boiling point elevation of approximately 56–73 °C for the acetate. Furthermore, the target acetate has a lower vapor pressure (0.0 ± 0.7 mmHg at 25 °C) compared to theaspirane (0.0351–0.0591 mm Hg at 20–25 °C), indicating substantially reduced volatility [1].

Thermal stability
Data to verify
Acetate bp: ~310.6 °C (pred.)
Theaspirane bp: ~254.1 °C (pred.)
Δ +56–73 °C; vapor pressure >50× lower
Higher boiling point supports thermal process flavor retention; relevant for baked goods.
Predicted physicochemical models; empirical validation context.
Thermal stability Baked goods flavoring Process flavor chemistry

Physical Form: Crystalline Acetate vs. Liquid Alcohol

The target acetate (CAS 57967-74-5) is a white crystalline solid with a melting point of 50–53 °C, as confirmed by multiple authoritative databases [1][2]. In contrast, its direct alcohol analog, 6-hydroxydihydrotheaspirane (CAS 65620-50-0, FEMA 3549), is a colorless to yellow liquid at ambient temperature with a boiling point of 272–274 °C [3]. The acetate also differs fundamentally from the parent theaspirane, which is a colorless clear liquid with a density of approximately 0.93 g/mL . The crystalline nature of the acetate facilitates weighing accuracy, dust-controlled handling, and compatibility with dry-blend flavor delivery systems.

Physical form
Reported
Target: white crystalline solid, mp 50–53 °C
Alcohol analog: colourless to yellow liquid; theaspirane: clear liquid, d 0.93 g/mL
Crystalline form enables accurate weighing and dry-blend integration; liquid analogs cannot match.
Supplier specifications and JECFA physical data.
Formulation science Solid-phase flavor delivery Handling and storage

Regulatory Clearance and Food Category Usage

CAS 57967-74-5 is assigned FEMA No. 3651 and has undergone formal JECFA evaluation (JECFA Flavor No. 1647) with an ADI determination of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. Quantitative usage levels reported under FEMA GRAS (1994) specify category-specific ppm ranges: baked goods (usual 0.05 ppm, max 0.5 ppm), condiments/relishes (usual 0.01 ppm, max 0.3 ppm), gravies (usual 0.01 ppm, max 0.2 ppm), instant coffee/tea (usual 0.01 ppm, max 0.05 ppm), meat products (usual 0.02 ppm, max 0.5 ppm), snack foods (usual 0.1 ppm, max 0.5 ppm), and soups (usual 0.01 ppm, max 0.2 ppm) . In contrast, the parent theaspirane (FEMA 3774) has an odor threshold reported at approximately 10–50 ppb in water and is used primarily in fragrance applications with different regulatory exposure limits [3]. The alcohol analog 6-hydroxydihydrotheaspirane (FEMA 3549, JECFA 1648) lacks published FEMA ppm usage data across the same food categories [4].

Regulatory data
Reported
FEMA 3651, JECFA 1647: ADI no safety concern at current intake
Category ppm: baked 0.05/0.5, soups 0.01/0.2, snack 0.1/0.5 (7 categories)
Regulatory usage limits enable compliant flavor formulation; analogs lack complete data.
FEMA GRAS Publication No. 13; JECFA 68th Meeting evaluation.
Food regulatory compliance FEMA GRAS Usage level specifications

Odor Differentiation: Acetate vs. Theaspirane and Alcohol Analog

Multiple authoritative databases converge in describing the odor of 6-acetoxydihydrotheaspirane as distinctly different from both theaspirane and 6-hydroxydihydrotheaspirane. The target acetate is characterized as having a 'fermented, earthy, spice-like aroma' at assay ≥97% purity, with additional descriptions including 'powerful citrus herbal green tea tangerine grapefruit mango passion fruit' at 1.00% in dipropylene glycol [1][2]. In contrast, theaspirane is described as 'woody, cooling, minty and camphoreous, with a fresh green herbal nuance' , while 6-hydroxydihydrotheaspirane is 'camphoraceous, woody, green, cooling and minty with a fenchyl and tropical nuance' . A Chinese food encyclopedia source further states that the acetate's aroma is 'similar to theaspirane but with stronger musty/fermented and woody notes' [3]. The acetate thus occupies a distinct organoleptic space: more fermented-earthy-spice than theaspirane, and more complex than the simpler camphoraceous alcohol.

Odor profile
Reported
Acetate: fermented, earthy, spice-like; powerful citrus herbal, green tea, tropical
vs. theaspirane: woody, cooling, minty; vs. alcohol: camphoraceous, woody, green
Acetate occupies distinct fermented-earthy-spice space; odor-character shift well-documented.
Multiple descriptor databases; 1% in DPG evaluation.
Organoleptic quality control Aroma chemical differentiation Flavor blending

Industrial Applications of 6-Acetoxydihydrotheaspirane


Thermally Processed Savory Foods

The boiling point of CAS 57967-74-5 (310.6 °C) exceeds typical baking and retorting temperatures, while its FEMA-reported usage levels specifically cover baked goods (0.05–0.5 ppm), soups (0.01–0.2 ppm), gravies (0.01–0.2 ppm), and instant coffee/tea (0.01–0.05 ppm). The compound's fat solubility and crystalline form facilitate incorporation into lipid phases of doughs, bouillon bases, and spray-dried instant beverage powders, where theaspirane (bp ~254 °C) would volatilize [1]. The woody, amber-like taste character (acetate isomer A) complements savory umami notes, validated by patent panel tests in mushroom soup and black tea infusion models .

Tobacco Flavoring and Heat-Stable Aroma

Tobacco companies utilize CAS 57967-74-5 as a flavoring agent, as documented by multiple sources [1]. The compound's low vapor pressure (0.0 ± 0.7 mmHg at 25 °C) and high boiling point make it suitable for tobacco products that undergo combustion or heating, where more volatile theaspirane analogs would be lost during processing or smoking. The fermented, earthy, spice-like odor profile of the acetate aligns with desired tobacco flavor notes, while the solid crystalline form enables precise addition to cut tobacco blends .

Woody-Ambery Fragrance Accords

Patent US4014905 explicitly teaches that 2,6,10,10-tetramethyl-1-oxa-spiro[4.5]decan-6-ol acetate imparts 'an elegant and harmonious woody and balsamic olfactive note similar to that obtained by the use of patchouli oil itself' [1]. The acetate ester functionality increases molecular weight and reduces volatility relative to theaspirane, providing improved substantivity (long-lasting odor) on fabric and skin—a key performance parameter in fine fragrance and personal care products. The woody, amber-like, cedar-like character of the (2R,5R,6S)-rel- isomer specifically targets classic woody fragrance families where patchouli is traditionally used [1].

Chiral Reference Standard for Isomer QC

Commercial 6-acetoxydihydrotheaspirane is typically sold as a mixture of isomers (assay 96–100% sum of isomers), but the stereochemical identity at positions 2, 5, and 6 profoundly affects organoleptic properties, as established by the isomer A vs. isomer B taste differentiation in Patent US4014905 [1]. CAS 57967-74-5, with its defined (2R,5R,6S)-rel- configuration, can serve as a chiral reference standard for GC-chiral or HPLC analysis to verify isomeric ratios in commercial batches, ensuring batch-to-batch sensory consistency. The compound's crystalline nature and defined melting point (50–53 °C) further support its use as a calibration standard .

Application
Selection Property
Validation Focus
Thermally Processed Savory Foods
Thermal stability; FEMA usage data across food categories
Flavor retention under high-temperature processes; regulatory ppm compliance
Tobacco Flavoring
Low vapor pressure; heat-stable flavor compound
Flavor survival during combustion; earthy-spice profile fit
Woody-Ambery Fragrance Accords
Patent-reported woody, balsamic, patchouli-like note; improved substantivity
Long-lasting odor on fabric/skin; classical woody family compatibility
Chiral Reference Standard
Defined (2R,5R,6S)-rel- configuration; crystalline with sharp melting point
GC-chiral/HPLC isomer ratio verification; batch-to-batch sensory QC
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